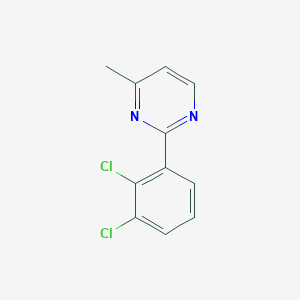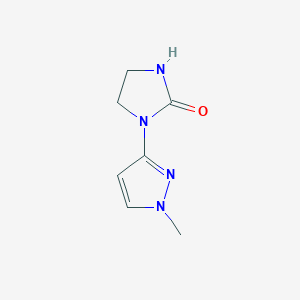![molecular formula C6H8BNO3 B14040013 [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a trideuteriomethoxy group at the 6-position and a boronic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid typically involves the introduction of the trideuteriomethoxy group and the boronic acid group onto the pyridine ring. One common method is the halogen-metal exchange followed by borylation.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes such as palladium-catalyzed cross-coupling reactions. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of mild reaction conditions and readily available starting materials is crucial for industrial scalability .
化学反应分析
Types of Reactions
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for halogen-metal exchange, palladium catalysts for cross-coupling reactions, and oxidizing agents for oxidation reactions. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .
科学研究应用
Chemistry
In chemistry, [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its unique structural properties allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
作用机制
The mechanism of action of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The trideuteriomethoxy group may enhance the compound’s stability and binding affinity through isotopic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinylboronic acids and their derivatives, such as:
- [6-Methoxypyridin-3-yl]boronic acid
- [6-Fluoropyridin-3-yl]boronic acid
- [6-Chloropyridin-3-yl]boronic acid
Uniqueness
The uniqueness of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid lies in the presence of the trideuteriomethoxy group, which can impart distinct chemical and physical properties compared to its non-deuterated analogs. This isotopic substitution can influence reaction kinetics, stability, and binding interactions, making it a valuable compound for specific applications .
属性
分子式 |
C6H8BNO3 |
|---|---|
分子量 |
155.96 g/mol |
IUPAC 名称 |
[6-(trideuteriomethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3/i1D3 |
InChI 键 |
DHADXDMPEUWEAS-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=NC=C(C=C1)B(O)O |
规范 SMILES |
B(C1=CN=C(C=C1)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


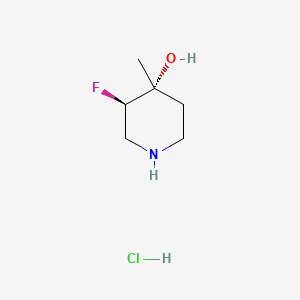
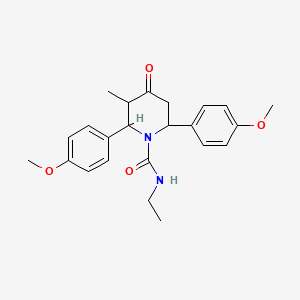
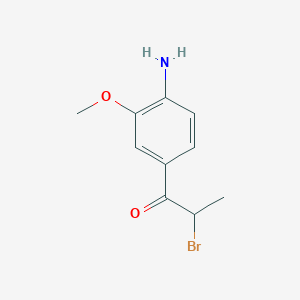
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
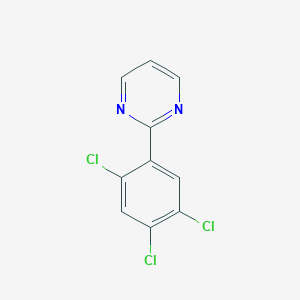
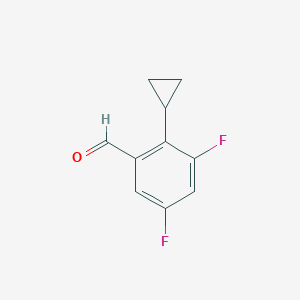
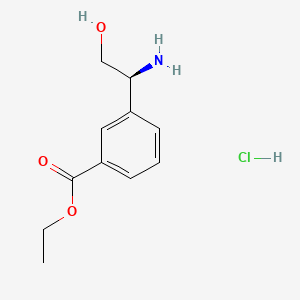
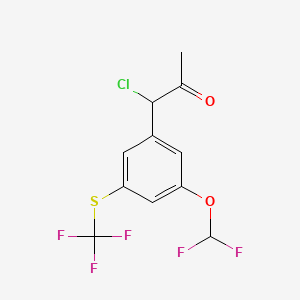

![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


